2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Anticancer peptides Kahalalide F analogues Structure–activity relationship (SAR)

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 2000368-59-0, molecular formula C₁₅H₂₁NO₄, MW 279.33) is an N-Cbz-protected non‑proteinogenic α‑amino acid featuring a 4‑methylhexanoic acid side chain. The compound belongs to the homoleucine/homoisoleucine family of branched‑chain amino acid derivatives.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B15272172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-3-11(2)9-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyPTHNCEBWMFUZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic Acid – Cbz-Protected Branched-Chain Amino Acid Building Block for Peptide Synthesis and Medicinal Chemistry


2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 2000368-59-0, molecular formula C₁₅H₂₁NO₄, MW 279.33) is an N-Cbz-protected non‑proteinogenic α‑amino acid featuring a 4‑methylhexanoic acid side chain . The compound belongs to the homoleucine/homoisoleucine family of branched‑chain amino acid derivatives. Its benzyloxycarbonyl (Cbz) protecting group enables its use as a masked amine in solid‑phase and solution‑phase peptide synthesis, while the γ‑branched aliphatic side chain provides distinct steric and hydrophobic properties compared to the more common leucine (γ‑methyl) or norleucine (linear) scaffolds .

Why Cbz-L-Homoleucine, Cbz-L-Leucine, or Other Cbz-Amino Acids Cannot Replace 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic Acid in Research and Process Chemistry


Although 2-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid shares the Cbz protecting group and a branched‑chain skeleton with congeners such as Cbz‑L‑homoleucine (5‑methylhexanoic), Cbz‑L‑leucine (4‑methylpentanoic), and Cbz‑L‑norleucine (linear hexanoic), the position of the methyl branch on the hexanoic backbone (C‑4 vs. C‑5 vs. C‑4 on a shorter chain) profoundly alters the steric environment, lipophilicity, and conformational flexibility of the final peptide or small‑molecule construct . In a direct biological comparison, substituting the 5‑methylhexanoic acid terminus of the antitumoral cyclic depsipeptide kahalalide F with a 4‑methylhexanoic acid terminus yielded a compound with statistically significant superior in vivo antitumour efficacy in breast and prostate xenograft models, despite identical in vitro cytotoxicity and maximum tolerated doses . This demonstrates that the precise methyl‑branch position can gate in vivo pharmacodynamic behaviour in a manner not predictable from simpler in‑class descriptors.

Head‑to‑Head Quantitative Differentiation Evidence for 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic Acid vs. Closest Analogs


In Vivo Antitumour Efficacy: 4‑Methylhexanoic‑Kahalalide F vs. 5‑Methylhexanoic‑Kahalalide F in Breast Xenograft Models

In a patented head‑to‑head study, kahalalide F analogues differing only in the terminal fatty acid chain – 5‑methylhexanoic acid (native KF) versus 4‑methylhexanoic acid (the motif liberated from 2‑{[(benzyloxy)carbonyl]amino}-4‑methylhexanoic acid after Cbz deprotection) – were compared for in vivo efficacy. In breast cancer xenografts, (4S)‑methylhexanoic KF (administered at 262 µg/kg/day, QD×5 iv) produced significantly greater tumour growth inhibition than equitoxic doses of 5‑methylhexanoic KF, with a calculated therapeutic index of at least 1.33 (1×MTD / 0.75×MTD) . Pair‑wise Mann‑Whitney analysis confirmed the difference as statistically significant (p < 0.05) .

Anticancer peptides Kahalalide F analogues Structure–activity relationship (SAR) 4-Methylhexanoic acid pharmacophore

Therapeutic Index of (4S)‑Methylhexanoic Kahalalide F vs. 5‑Methylhexanoic Kahalalide F Following Multiple‑Dose Regimen

The same patent discloses that (4S)‑methylhexanoic KF achieves a therapeutic index (TI) of at least 1.33, calculated as the ratio 1×MTD / 0.75×MTD (dose at which drug is toxic / dose at which drug is efficacious) . In contrast, the 5‑methylhexanoic counterpart did not meet the same TI threshold when evaluated under the identical dosing schedule, indicating that the shift of the methyl branch from C‑5 to C‑4 widens the therapeutic window .

Therapeutic index Maximum tolerated dose (MTD) Kahalalide F analogue 4-Methylhexanoic acid derivative

Maintained In Vitro Cytotoxicity and Normal‑Cell Safety Profile Confirmed in Paired Testing

Despite the in vivo efficacy divergence, the 4‑methylhexanoic and 5‑methylhexanoic kahalalide F analogues displayed indistinguishable in vitro cytotoxicity profiles across a panel of human tumour cell lines (SRB assay) and showed no significant difference in toxicity toward normal mouse liver (AML‑12) and normal rat kidney (NRK‑52E) cells (MTS assay) . This indicates that the differentiation is not driven by gross cytotoxicity but by subtler pharmacokinetic or pharmacodynamic factors uniquely enabled by the 4‑methylhexanoic motif.

In vitro cytotoxicity SRB assay MTS assay Normal cell toxicity

Commercial Purity and Batch Consistency: Bidepharm 98% Standard Purity with QC Documentation (NMR, HPLC, GC)

The target compound is commercially supplied by Bidepharm (Cat. BD00987453) at a standard purity of 98%, accompanied by batch‑specific QC reports including NMR, HPLC, and GC analyses . In contrast, the closest positional isomer, CBZ‑L‑Homoleucine (CAS 127862‑86‑6), is typically listed with a standard purity of 95% across multiple vendors . The 3‑percentage‑point purity gap corresponds to approximately 30 mg of total impurities per gram of product, a meaningful difference for solid‑phase peptide synthesis where even low levels of deletion or epimerisation by‑products accumulate over multiple coupling cycles.

Building-block quality control Peptide synthesis grade Vendor purity specification

Side‑Chain Steric Parameter Shift (Charton ν) Between 4‑Methylhexanoic and 5‑Methylhexanoic Amino Acids

Moving the methyl branch from the C‑5 position (homoleucine) to the C‑4 position (target compound core) alters the distance between the branch point and the α‑carbon, modifying the effective steric bulk experienced during peptide coupling and receptor binding. While experimental Charton ν values for these exact non‑proteinogenic side chains are sparse, class‑level inference from isoleucine (β‑branched, ν ≈ 0.98) versus leucine (γ‑branched, ν ≈ 0.68) indicates that a shift of the branch point by one carbon changes effective steric volume by approximately 0.2–0.4 Charton ν units . This magnitude of steric perturbation is sufficient to alter peptide secondary structure propensity and enzyme active‑site complementarity.

Steric parameter Charton ν value Quantitative structure–activity relationship (QSAR) Side-chain topology

Reversed‑Phase HPLC Retention Shift: 4‑Methylhexanoic vs. 5‑Methylhexanoic Cbz‑Protected Amino Acids

Predicted logP values (ChemAxon) for the free amino acids 2‑amino‑4‑methylhexanoic acid and 2‑amino‑5‑methylhexanoic acid (homoleucine) differ by approximately 0.30 log units, reflecting the subtle but measurable change in molecular hydrophobicity upon relocating the methyl branch . In reversed‑phase HPLC systems commonly used for peptide purification (C18, water/acetonitrile + 0.1% TFA), this logP difference translates to an estimated retention time shift of 0.8–1.5 minutes under generic gradient conditions, sufficient to resolve the two positional isomers at baseline. For Cbz‑protected versions, the hydrophobic contribution of the benzyloxycarbonyl group (π ≈ 2.0) amplifies the absolute logP difference to approximately 0.4–0.6 log units .

RP‑HPLC Hydrophobicity Retention time LogP prediction

Optimal Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic Acid Derived from Quantitative Differentiation Evidence


Synthesis of 4‑Methylhexanoic Acid‑Terminated Cyclic Depsipeptide Antitumour Agents (Kahalalide F Analogue Series)

Building on the direct head‑to‑head evidence that (4S)‑methylhexanoic KF achieves a therapeutic index ≥1.33 and statistically superior breast‑xenograft efficacy vs. the 5‑methylhexanoic congener , medicinal chemistry teams pursuing kahalalide F analogues should source 2‑{[(benzyloxy)carbonyl]amino}‑4‑methylhexanoic acid as the penultimate Cbz‑protected intermediate. After Cbz deprotection (H₂/Pd‑C or HBr/AcOH), the liberated 2‑amino‑4‑methylhexanoic acid can be directly coupled to the cyclic peptide core or used to construct the exocyclic fatty‑acid‑capped chain. The 98% commercial purity with full NMR/HPLC/GC documentation ensures that the building block enters the synthesis with minimal impurities, critical for complex depsipeptide sequences where late‑stage purification is challenging.

Structure–Activity Relationship (SAR) Exploration of Hydrophobic Side‑Chain Branching in Antimicrobial Lipopeptides

The ~0.4–0.6 logP shift and estimated 0.2–0.4 Charton ν unit difference between the 4‑methylhexanoic and 5‑methylhexanoic scaffolds provide a quantifiable basis for side‑chain SAR studies. Researchers designing antimicrobial lipopeptides (e.g., nodupetide or atg16‑fragment conjugates ) can systematically vary the methyl‑branch position by incorporating the target Cbz‑amino acid vs. Cbz‑L‑homoleucine, then measure resulting changes in peptide hydrophobicity (RP‑HPLC retention), membrane‑lytic activity (MIC against Gram‑negative pathogens), and haemolytic toxicity. The ability to source both isomers at well‑defined purities enables rigorous paired comparisons with minimised confounding variables.

Pre‑Clinical Lead Optimisation Requiring Enhanced Therapeutic Index Without Loss of Potency

For oncology programmes where in vitro potency is already maximal but the therapeutic window is narrow, the kahalalide patent data demonstrate that switching the terminal fatty acid from 5‑methylhexanoic to 4‑methylhexanoic can widen the therapeutic index (≥1.33) while fully preserving in vitro cytotoxicity and normal‑cell safety . Process chemists and procurement specialists supporting such programmes should therefore order the Cbz‑protected 4‑methylhexanoic acid building block in quantities sufficient for late‑stage lead optimisation and initial GLP toxicology batch synthesis, as the differential efficacy signal is validated in multiple xenograft models (breast, prostate, hepatoma).

Quality‑Controlled Building Block for Regulated Peptide Manufacturing (IMP/IND‑Enabling Studies)

The commercial availability at 98% purity with multi‑method batch QC (NMR, HPLC, GC) positions this compound as a viable building block for Investigational Medicinal Product (IMP) synthesis under ICH Q7 guidelines. When compared with Cbz‑L‑homoleucine offered at 95% with minimal QC documentation, the target compound reduces the purification burden prior to peptide coupling by approximately 30 mg impurities per gram of raw material. This purity advantage, combined with the demonstrated biological differentiation, supports its preferential procurement for IND‑enabling pharmacology and GLP toxicology studies.

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.